molecular formula C12H17BrN2O2S B4597435 1-((4-Bromobenzyl)sulfonyl)-4-methylpiperazine

1-((4-Bromobenzyl)sulfonyl)-4-methylpiperazine

Cat. No.: B4597435
M. Wt: 333.25 g/mol
InChI Key: AORQFUSJAYVTMO-UHFFFAOYSA-N
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Description

1-((4-Bromobenzyl)sulfonyl)-4-methylpiperazine is a synthetic compound belonging to the family of piperazine derivatives It is characterized by the presence of a bromobenzyl group attached to a sulfonyl moiety, which is further connected to a methylpiperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Bromobenzyl)sulfonyl)-4-methylpiperazine typically involves a multi-step process. One common method starts with the bromination of benzyl alcohol to form 4-bromobenzyl alcohol. This intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent, such as 4-bromobenzenesulfonyl chloride, under basic conditions to yield 4-bromobenzyl sulfonate. Finally, the sulfonate is reacted with 4-methylpiperazine to produce the target compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-((4-Bromobenzyl)sulfonyl)-4-methylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-((4-Bromobenzyl)sulfonyl)-4-methylpiperazine involves its interaction with molecular targets in the body. The compound acts as a stimulant by increasing the release of dopamine and serotonin in the brain. It binds to and activates dopamine and serotonin receptors, leading to elevated levels of these neurotransmitters in the synaptic cleft. This results in increased neuronal activity and a feeling of euphoria.

Comparison with Similar Compounds

Uniqueness: 1-((4-Bromobenzyl)sulfonyl)-4-methylpiperazine is unique due to its specific combination of a bromobenzyl group and a sulfonyl-methylpiperazine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[(4-bromophenyl)methylsulfonyl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2S/c1-14-6-8-15(9-7-14)18(16,17)10-11-2-4-12(13)5-3-11/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORQFUSJAYVTMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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